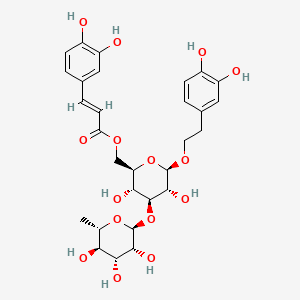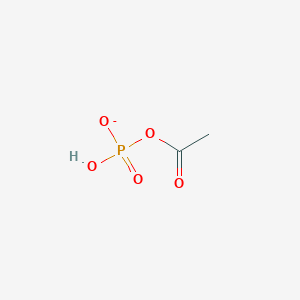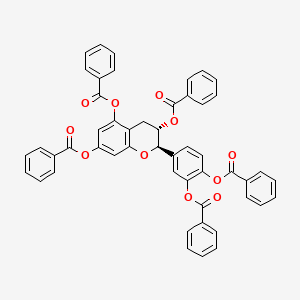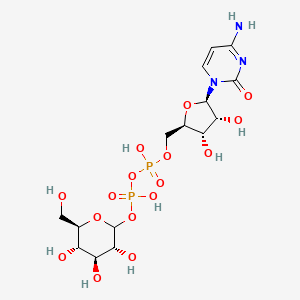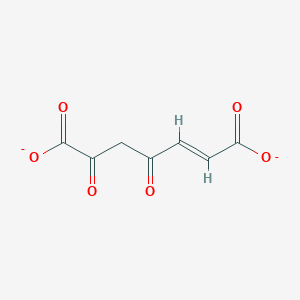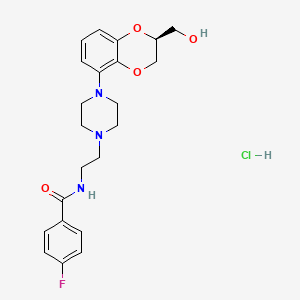
Purine-6-caboxamide
Vue d'ensemble
Description
Purine-6-caboxamide is an aromatic amide that is purine bearing a carboxamido substituent at position 6 . It has a molecular formula of C6H5N5O . The average mass is 163.137 Da and the monoisotopic mass is 163.049408 Da .
Synthesis Analysis
This compound can be synthesized via a condensation reaction of the corresponding azo dyes with 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea . This synthesis involves an efficient reaction of azo dyes and 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea in the presence of triethylamine as a catalyst .Molecular Structure Analysis
The purine molecular structure consists of fused pyrimidine and imidazole rings . Purines are main pieces that conform the structure of nucleic acids which rule the inheritance processes . They also work as metabolic intermediates in different cell functions and as messengers in the signaling pathways throughout cellular communication .Applications De Recherche Scientifique
Antiviral Activity
Purine-6-carboxamide derivatives have been studied for their antiviral properties. Westover et al. (1981) synthesized several 9-beta-D-ribofuranosylpurine-6-carboxamides and found them effective against RNA and DNA viruses in cell culture, with significant in vitro antiviral activity at nontoxic dosage levels (Westover et al., 1981).
Cancer Treatment
Research has explored the use of purine-6-carboxamide compounds in cancer treatment. Huang et al. (2019) identified an 8-oxopurine-6-carboxamide compound as an inhibitor of non-small cell lung cancer (NSCLC) and synthesized over 30 derivatives to enhance inhibitory activities against lung cancer cells (Huang et al., 2019).
Purine Biosynthesis Pathway
The role of purine-6-carboxamide in the purine biosynthesis pathway has been a topic of study. Elion (1989) discussed the development of drugs targeting this pathway for treating various diseases, including leukemia and gout (Elion, 1989).
Enzyme Inhibition
Muzychka et al. (2020) synthesized N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives and evaluated them as inhibitors of xanthine oxidase, an enzyme of purine catabolism. These compounds showed inhibition efficiency with IC50 values in the nanomolar range (Muzychka et al., 2020).
Metabolic Studies
Giri and Krishnaswamy (1957) investigated the utilization of 4-amino 5-imidazole carboxamide in plant tissues, assessing its role as a potential precursor of purines in plants (Giri & Krishnaswamy, 1957).
Nucleic Acid Purines
Bennett et al. (1963) studied the effect of 6-mercaptopurine on the biosynthesis of purine nucleotides in tumor systems, providing insights into the purine biosynthetic pathway and its inhibition by purine derivatives (Bennett et al., 1963).
Mécanisme D'action
While the specific mechanism of action for purine-6-caboxamide is not detailed in the search results, a related compound, Mercaptopurine, has been studied. Mercaptopurine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP) .
Propriétés
IUPAC Name |
7H-purine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-5(12)3-4-6(10-1-8-3)11-2-9-4/h1-2H,(H2,7,12)(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSCCYSKFCZQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60421959 | |
| Record name | 7H-purine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60421959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37527-29-0 | |
| Record name | 9H-Purine-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37527-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 54481 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037527290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC54481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-purine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60421959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


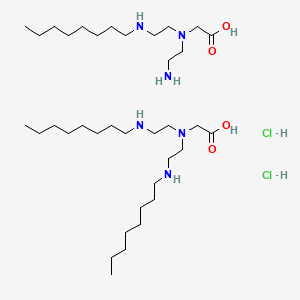

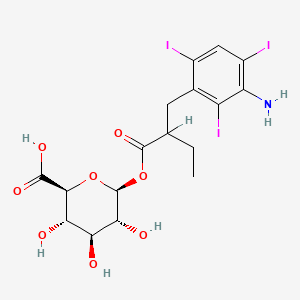

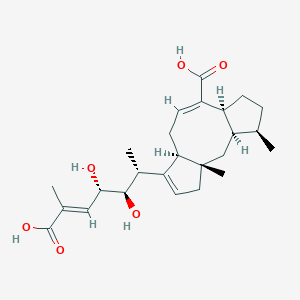
![(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1238532.png)
